molecular formula C5H3Cl3N2 B168368 4,5,6-Trichloro-2-methylpyrimidine CAS No. 1780-28-5

4,5,6-Trichloro-2-methylpyrimidine

Cat. No.: B168368
CAS No.: 1780-28-5
M. Wt: 197.45 g/mol
InChI Key: MLXZCYRURHJFLL-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the chlorination of 3-dimethylaminopropionitrile with chlorine gas under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves the chlorination of the hydrochloride of 3-dimethylaminopropionitrile at a lower temperature of 120 to 130°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled chlorination reactions, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloro-2-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and

Biological Activity

4,5,6-Trichloro-2-methylpyrimidine (TCMP) is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H3Cl3N2C_5H_3Cl_3N_2. Its structure features three chlorine atoms at the 4, 5, and 6 positions of the pyrimidine ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

TCMP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited notable susceptibility to TCMP with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
  • Escherichia coli : Similar susceptibility patterns were observed, indicating broad-spectrum efficacy.

A comparative study highlighted that TCMP derivatives with additional substituents on the pyrimidine ring often displayed enhanced antimicrobial activity due to improved interaction with bacterial enzymes involved in cell wall synthesis .

Pathogen MIC (µM) Reference
Staphylococcus aureus5.6
Escherichia coli7.0
Pseudomonas aeruginosa8.0

Anticancer Activity

Research has also explored the anticancer potential of TCMP. It has been identified as an inhibitor of specific cancer cell lines, particularly those associated with solid tumors:

  • Mechanism of Action : TCMP appears to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. This is achieved through the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA replication .
  • Case Studies : In vitro studies demonstrated that TCMP derivatives showed cytotoxic effects on various cancer cell lines including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the specific cell line tested .

Structure-Activity Relationships (SAR)

The biological activity of TCMP is significantly influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can enhance or diminish its efficacy:

  • Chlorination : The presence of chlorine atoms at positions 4, 5, and 6 increases lipophilicity, facilitating better membrane penetration and bioavailability.
  • Substituent Effects : Additional functional groups such as methoxy or nitro groups at position 2 have been shown to enhance both antimicrobial and anticancer activities due to improved binding affinity to target enzymes .

The mechanisms underlying the biological activities of TCMP involve several pathways:

  • Enzyme Inhibition : TCMP inhibits key enzymes involved in nucleotide synthesis, disrupting DNA replication in both microbial and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of TCMP allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, TCMP triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Properties

IUPAC Name

4,5,6-trichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZCYRURHJFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170411
Record name 4,5,6-Trichloro-2-methylpyrimidine
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Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-28-5
Record name 4,5,6-Trichloro-2-methylpyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=1780-28-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Trichloro-2-methylpyrimidine
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Record name 1780-28-5
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Record name 4,5,6-Trichloro-2-methylpyrimidine
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